1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one
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Overview
Description
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one is an organic compound with the molecular formula C11H10O2 It is characterized by the presence of a phenyl ring substituted with a prop-2-ynyloxy group and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one can be synthesized through several methods. One common approach involves the alkylation of 3-hydroxyacetophenone with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It finds applications in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one involves its interaction with specific molecular targets. The prop-2-ynyloxy group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
- 1-(3-(Prop-2-ynyloxy)phenyl)propanone
- 1-(3-(Prop-2-ynyloxy)phenyl)butanone
- 1-(3-(Prop-2-ynyloxy)phenyl)pentanone
Comparison: 1-[3-(Prop-2-yn-1-yloxy)phenyl]ethan-1-one is unique due to its specific structural features, such as the ethanone moiety and the prop-2-ynyloxy group. These features confer distinct reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(3-prop-2-ynoxyphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h1,4-6,8H,7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOGUROFAUCLCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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